REACTION_CXSMILES
|
[I-].[CH3:2][N+:3]1[CH:8]=[CH:7][C:6]([C:9]([N:11]2[CH2:20][CH2:19][C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12]2)=[O:10])=[CH:5][CH:4]=1>[Pt]=O.CO>[CH3:2][N:3]1[CH2:4][CH2:5][CH:6]([C:9]([N:11]2[CH2:20][CH2:19][C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12]2)=[O:10])[CH2:7][CH2:8]1 |f:0.1|
|
Name
|
1-methyl-4-[(1,2,3,4-tetrahydro-2-isoquinolyl)carbonyl]pyridinium iodide
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[I-].C[N+]1=CC=C(C=C1)C(=O)N1CC2=CC=CC=C2CC1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated off
|
Type
|
CUSTOM
|
Details
|
the residue neutralized, and an oil is obtained which
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
CN1CCC(CC1)C(=O)N1CC2=CC=CC=C2CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |